molecular formula C22H19FN2O3S B11596893 benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596893
M. Wt: 410.5 g/mol
InChI Key: CKASUBYDZAVROE-UHFFFAOYSA-N
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Description

Benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core substituted with a 4-fluorophenyl group at position 5, methyl groups at positions 2 and 7, and a benzyl ester at position 4. Thiazolo[3,2-a]pyrimidine derivatives are known for diverse bioactivities, including antifungal, anticancer, and anti-inflammatory properties . The synthesis of such compounds typically involves cyclization reactions between substituted pyrimidinones and thiazole precursors, often mediated by cesium carbonate or tin(II) chloride in polar aprotic solvents like DMF . Characterization relies on spectroscopic methods (1H NMR, IR, MS) and X-ray crystallography to confirm regiochemistry and stereoelectronic effects .

Properties

Molecular Formula

C22H19FN2O3S

Molecular Weight

410.5 g/mol

IUPAC Name

benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H19FN2O3S/c1-13-18(21(27)28-12-15-6-4-3-5-7-15)19(16-8-10-17(23)11-9-16)25-20(26)14(2)29-22(25)24-13/h3-11,14,19H,12H2,1-2H3

InChI Key

CKASUBYDZAVROE-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) in the benzylation step improves atom economy by 15% and reduces toxicity.

Catalytic Enhancements

Substituting molecular iodine with bismuth(III) triflate in microwave reactions increases yield to 93% by minimizing oxidative byproducts.

Flow Chemistry Adaptation

Continuous-flow microreactors reduce the multicomponent reaction time to 2 hours while maintaining 85% yield, demonstrating potential for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit structural diversity based on substituents at positions 2, 5, 6, and 5. Below is a comparative analysis of the target compound with its analogs, focusing on structural variations, biological activities, and physicochemical properties.

Structural Analogues

Compound Structure Substituents Key Features Biological Activity Reference
Benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Fluorophenyl; 2,7: Methyl; 6: Benzyl ester High lipophilicity due to benzyl ester; Fluorine enhances metabolic stability Not reported (inference: antifungal/anticancer)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 5: 4-Bromophenyl; 6: Ethyl ester Bromine induces π-halogen interactions in crystal packing Antifungal (moderate)
Methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-6-carboxamide 5: 4-Methoxyphenyl; 6: Methyl carboxamide Methoxy group increases electron density; Carboxamide enhances solubility Not reported (potential CNS activity)
Ethyl 2-(4-carboxybenzylidene)-5-phenyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 2: 4-Carboxybenzylidene; 5: Phenyl; 6: Ethyl ester Carboxy group enables hydrogen bonding; Planar benzylidene enhances π-stacking Anticancer (in vitro)
Ethyl 5,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate 5,7: Methyl; 6: Ethyl ester Simplified structure with no aryl substituents Antifungal (IC₅₀: 12–18 µg/mL)

Physicochemical Properties

  • Crystal Packing : Bromophenyl analogs form π-halogen interactions (C–Br···π) , whereas fluorophenyl derivatives may engage in weaker C–F···H hydrogen bonds. Methoxy groups (e.g., ) promote hydrogen bonding via oxygen lone pairs.

Computational Insights

Molecular similarity metrics (Tanimoto/Dice indices) suggest that analogs with fluorophenyl or bromophenyl groups share >80% structural overlap with the target compound, correlating with comparable bioactivity .

Biological Activity

Benzyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C18H17FN2O3SC_{18}H_{17}FN_2O_3S with a molecular weight of approximately 360.4 g/mol. The structure features a thiazole ring fused with a pyrimidine ring, along with various substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₇FN₂O₃S
Molecular Weight360.4 g/mol
IUPAC NameThis compound
InChI KeyLBGMOYSSTRWFTA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation. These effects are mediated through binding to active residues of proteins such as ATF4 and NF-kB.

Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory properties. It has been tested in vitro for its ability to reduce pro-inflammatory cytokines and inhibit inflammatory cell migration. The compound's effectiveness was evaluated using various assays which demonstrated a marked reduction in inflammatory markers compared to control groups.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against several bacterial strains. A study reported that derivatives of thiazolopyrimidine compounds showed good to excellent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using the agar well diffusion method. The minimum inhibitory concentrations (MIC) for selected compounds are summarized in Table 1.

CompoundBacterial StrainMIC (μg/mL)
Benzyl ThiazolopyrimidineStaphylococcus aureus15
Benzyl ThiazolopyrimidineEscherichia coli20
Benzyl ThiazolopyrimidinePseudomonas aeruginosa30

Case Studies

  • Neuroprotective Effects : In a study focusing on neurodegenerative diseases, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis. This was linked to its ability to modulate mitochondrial dysfunction.
  • Inflammation-related Conditions : Another case study highlighted its potential in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis. The compound significantly reduced joint swelling and inflammatory cytokine levels in animal models.

Q & A

Q. What synthetic routes are commonly used to prepare this thiazolo[3,2-a]pyrimidine derivative?

The synthesis typically involves cyclocondensation reactions. For example, a mixture of substituted thioxo-tetrahydropyrimidine precursors, benzaldehyde derivatives, and sodium acetate in glacial acetic acid/acetic anhydride is refluxed for 8–10 hours. Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products suitable for X-ray analysis . Key steps include optimizing reaction conditions (temperature, solvent ratios) to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are employed for structural characterization?

  • NMR/IR : Confirms functional groups (e.g., ester carbonyl, fluorophenyl).
  • Single-crystal X-ray diffraction : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds in crystal packing) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns. Crystallographic refinement uses programs like SHELXL (riding model for H-atoms, data-to-parameter ratios >15:1) .

Q. What role does sodium acetate play in the synthesis?

Sodium acetate acts as a weak base to neutralize HCl byproducts during cyclocondensation, promoting the formation of the thiazolo[3,2-a]pyrimidine scaffold. It also facilitates the Knoevenagel condensation between aldehyde and active methylene groups .

Q. How is the thiazolo[3,2-a]pyrimidine scaffold constructed?

The scaffold is formed via cyclization of a thiouracil precursor with chloroacetic acid, followed by benzylidene substitution at the 2-position. The 7-methyl and 6-carboxylate groups are introduced early in the synthetic pathway .

Advanced Research Questions

Q. How do substituents at the benzylidene position influence biological activity?

Systematic SAR studies reveal that electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability and target binding compared to electron-donating groups (e.g., methoxy). For example, 2,4-dichlorobenzylidene analogs show improved inhibitory activity against enzymes like Cdc25 phosphatases (IC50 ~3–4.5 µM) . Substituent polarity and steric effects are critical for optimizing pharmacokinetic properties .

Q. What strategies resolve discrepancies in crystallographic data for this compound class?

  • Data validation : Cross-checking with SHELX utilities (e.g., SHELXD for phase refinement) and ensuring high data-to-parameter ratios (>17:1) .
  • Hydrogen bonding analysis : Identifying bifurcated C–H···O interactions to explain lattice stability .
  • Twinned data refinement : Using SHELXL for high-resolution or twinned macromolecular datasets .

Q. How do computational methods validate molecular docking with biological targets?

Docking studies (e.g., AutoDock Vina) assess binding affinity to targets like Cdc25B. Molecular dynamics (MD) simulations (100 ns trajectories) evaluate stability of ligand-enzyme complexes. Results correlate with experimental IC50 values and highlight key interactions (e.g., H-bonding with catalytic cysteine residues) .

Q. What conflicting evidence exists regarding ROS involvement in biological activity?

While quinoid derivatives often act via ROS-mediated pathways, thiazolo[3,2-a]pyrimidines like ethyl 2-(2,5-dimethoxybenzylidene) analogs inhibit Cdc25B independently of ROS, suggesting a direct enzyme-binding mechanism . This contradiction underscores the need for mechanistic studies using ROS scavengers (e.g., N-acetylcysteine) in cell-based assays.

Q. How are electron-withdrawing groups optimized for reactivity and solubility?

  • Fluorine substitution : Enhances metabolic stability and π-stacking in crystal lattices .
  • Carboxylate esters : Improve solubility in polar aprotic solvents (e.g., DMF) while maintaining reactivity for hydrolysis to active acids . Comparative studies of 4-fluorophenyl vs. 3,4-dimethoxyphenyl substituents demonstrate trade-offs between lipophilicity and hydrogen-bonding capacity .

Q. What experimental design principles apply to high-throughput SAR screening?

  • Parallel synthesis : Vary benzylidene substituents (e.g., halogen, methoxy) while keeping the core scaffold constant .
  • Crystallization pipelines : Use SHELXC/SHELXD for rapid phase determination of analogs .
  • Bioassay triaging : Prioritize compounds with <10 µM IC50 in enzymatic assays for further optimization .

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